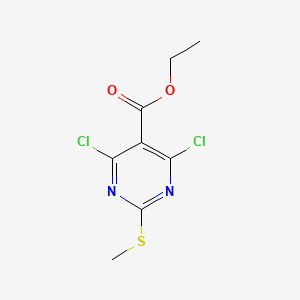

Ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate

Description

Historical Context and Development of Halogenated Pyrimidine Derivatives

The development of halogenated pyrimidine derivatives traces its origins to the late 19th century, when systematic studies of pyrimidine chemistry began to emerge. The foundational work commenced in 1884 with Pinner's pioneering research, who synthesized pyrimidine derivatives through condensation reactions involving ethyl acetoacetate with amidines. This early work established the groundwork for understanding pyrimidine reactivity and functionalization patterns. The nomenclature "pyrimidin" was first proposed by Pinner in 1885, marking a crucial milestone in the systematic classification of these heterocyclic compounds.

The synthesis of the parent pyrimidine compound was not achieved until 1900, when Gabriel and Colman successfully prepared it through a multi-step process involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction using zinc dust in hot water. This breakthrough methodology demonstrated the feasibility of introducing halogen substituents into the pyrimidine framework, laying the foundation for subsequent developments in halogenated pyrimidine chemistry.

The evolution of synthetic approaches for halogenated pyrimidines has continued to advance throughout the 20th and 21st centuries. Modern synthetic protocols have emerged that utilize readily available starting materials and environmentally benign conditions. For instance, contemporary methodologies employ potassium halide salts and hypervalent iodine reagents to achieve regioselective halogenation at ambient temperatures, utilizing water as a green solvent. These developments represent a significant advancement from the harsh conditions historically required for pyrimidine halogenation.

The synthesis of specific derivatives such as 4,6-dichloro-2-methylthio-5-nitropyrimidine has been achieved through multi-step sequences starting from diethyl malonate, involving nitration, cyclization, methylation, and chlorination reactions. These synthetic routes demonstrate the sophisticated chemistry required to install multiple functional groups with precise regioselectivity.

Significance in Heterocyclic Chemistry Research

Heterocyclic compounds containing pyrimidine cores occupy a central position in modern chemical research due to their remarkable structural diversity and chemical reactivity. The pyrimidine ring system exhibits wide occurrence in nature as substituted and ring-fused compounds, appearing in fundamental biological molecules including nucleotides cytosine, thymine, and uracil, as well as in essential vitamins such as thiamine (vitamin B₁). This natural prevalence has driven extensive research into synthetic pyrimidine derivatives.

The significance of halogenated pyrimidines extends beyond their biological relevance to encompass their role as versatile synthetic intermediates. The introduction of halogen atoms into the pyrimidine framework dramatically alters the electronic properties of the molecule, creating opportunities for further functionalization through cross-coupling reactions and nucleophilic substitution processes. These modifications enable the construction of complex molecular architectures that would be difficult to access through alternative synthetic approaches.

Recent research has demonstrated the utility of halogenated pyrimidines as building blocks for constructing fused heterocyclic systems. The development of regioselective halogenation protocols has enabled chemists to introduce halogens at specific positions within the pyrimidine ring, providing precise control over molecular properties and reactivity patterns. This level of synthetic control is essential for the preparation of compounds with tailored properties for specific applications.

The chemical properties of halogenated pyrimidines are governed by the electronic effects of the halogen substituents, which act as electron-withdrawing groups and influence the nucleophilicity and electrophilicity of various ring positions. These electronic modifications create unique reactivity profiles that distinguish halogenated pyrimidines from their non-halogenated counterparts, enabling the development of novel synthetic transformations and chemical reactions.

Nomenclature and Structural Classification

The nomenclature of pyrimidines follows systematic principles established by the International Union of Pure and Applied Chemistry, with specific conventions for handling the complexities arising from tautomeric hydroxyl groups and multiple substituents. The basic pyrimidine ring system is numbered systematically, with nitrogen atoms occupying positions 1 and 3 in the six-membered heterocycle. This numbering system provides the foundation for describing substitution patterns in complex derivatives.

The classification of ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate reflects its structural complexity through multiple functional group designations. The compound belongs to the diazine family, specifically the pyrimidine subfamily, characterized by nitrogen atoms at positions 1 and 3 of the ring system. The presence of chlorine atoms at positions 4 and 6 places this compound within the dichloropyrimidine subcategory, while the methylthio substituent at position 2 adds another layer of structural classification.

| Structural Feature | Position | Chemical Significance |

|---|---|---|

| Chlorine substituents | 4, 6 | Electron-withdrawing, activation for nucleophilic substitution |

| Methylthio group | 2 | Electron-donating, sulfur heteroatom incorporation |

| Carboxylate ester | 5 | Carbonyl functionality, hydrolysis potential |

| Ethyl ester | 5 | Protecting group, lipophilicity enhancement |

The systematic name "this compound" provides complete structural information, indicating the presence of an ethyl ester functionality at the carboxylate group attached to position 5 of the pyrimidine ring. Alternative nomenclature systems may refer to the methylthio group as methylsulfanyl, reflecting different conventions for sulfur-containing substituents.

The molecular formula C₈H₈Cl₂N₂O₂S encompasses all constituent atoms and reflects the compound's complexity. The InChI identifier "InChI=1S/C8H8Cl2N2O2S/c1-3-14-7(13)4-5(9)11-8(15-2)12-6(4)10/h3H2,1-2H3" provides a standardized representation of the molecular structure, enabling unambiguous identification across chemical databases.

Position of this compound Within Pyrimidine Chemistry

This compound occupies a distinctive position within the broader landscape of pyrimidine chemistry, representing a convergence of multiple synthetic and structural themes. The compound exemplifies the sophisticated level of functionalization achievable in modern pyrimidine synthesis, incorporating halogenation, heteroatom substitution, and ester functionality within a single molecular framework.

The positioning of functional groups in this compound reflects strategic synthetic considerations aimed at maximizing chemical utility while maintaining structural stability. The 4,6-dichloro substitution pattern creates a symmetrical arrangement of electron-withdrawing groups that significantly influences the electronic properties of the pyrimidine ring. This electronic modification enhances the electrophilicity of the ring system, making it more susceptible to nucleophilic attack and enabling further functionalization reactions.

The incorporation of the methylthio group at position 2 introduces sulfur chemistry into the pyrimidine framework, creating opportunities for oxidation, alkylation, and metal coordination reactions. This functional group serves as both an electron-donating substituent and a potential site for further chemical modification, contributing to the compound's versatility as a synthetic intermediate.

| Compound Class | Structural Features | Molecular Weight | CAS Number |

|---|---|---|---|

| This compound | Dichloro, methylthio, ethyl ester | 267.137 g/mol | Not specified |

| 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid | Dichloro, methylthio, carboxylic acid | 239.07 g/mol | 313339-35-4 |

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Monochloro, methylthio, ethyl ester | 232.68 g/mol | 5909-24-0 |

The carboxylate ester functionality at position 5 represents a key structural element that distinguishes this compound from simpler pyrimidine derivatives. The presence of the ester group introduces carbonyl chemistry and provides a site for hydrolysis, esterification, and amidation reactions. The ethyl ester specifically enhances the compound's lipophilicity compared to the corresponding carboxylic acid, potentially influencing its solubility properties and chemical behavior.

Within the context of halogenated pyrimidine chemistry, this compound represents an advanced example of multi-functional derivatization. The combination of electron-withdrawing chlorine atoms with the electron-donating methylthio group creates a unique electronic environment that influences both the compound's stability and reactivity. This electronic balance is crucial for maintaining the compound's integrity while preserving its potential for further chemical transformations.

The synthetic accessibility of this compound through established methodologies positions it as a valuable building block for more complex molecular constructions. The compound's structure incorporates multiple reactive sites that can be selectively modified through appropriate reaction conditions, enabling the synthesis of diverse molecular libraries and specialized derivatives for specific research applications.

Propriétés

IUPAC Name |

ethyl 4,6-dichloro-2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2S/c1-3-14-7(13)4-5(9)11-8(15-2)12-6(4)10/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNWMDJXIPNHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=C1Cl)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336438 | |

| Record name | ETHYL 4,6-DICHLORO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959070-42-9 | |

| Record name | ETHYL 4,6-DICHLORO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4,6-dichloro-2-(methylsulfanyl)pyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate typically involves the chlorination of a pyrimidine precursor followed by the introduction of the methylthio group. One common method involves the reaction of 4,6-dichloropyrimidine with methylthiol in the presence of a base such as sodium hydride. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the pyrimidine ring can undergo reduction under specific conditions.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used under basic conditions.

Cyclization: Cyclization reactions often require the use of bifunctional electrophiles and specific catalysts.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.

Cyclized Products: Fused heterocyclic compounds such as pyrimido[5,4-e]thiazolo[3,2-a]pyrimidines can be synthesized.

Applications De Recherche Scientifique

Ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative with roles in scientific research, particularly in biochemical and molecular studies. Pyrimidines are heterocyclic compounds with a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.

Scientific Research Applications

- Biochemical Reactions This compound interacts with specific enzymes and proteins and can inhibit enzymes involved in nucleotide synthesis and metabolism. For example, it can inhibit dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolate, a cofactor in the production of nucleotides.

- ** вплив на клітини** this compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It modulates the activity of kinases involved in cell signaling, leading to changes in downstream signaling cascades, and can affect the expression of genes related to cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.

- Molecular Mechanisms At the molecular level, this compound inhibits enzyme activity by binding to the active site of target enzymes like dihydrofolate reductase, preventing the enzyme from catalyzing its substrate and decreasing the production of essential biomolecules. It can also induce conformational changes in proteins, affecting their function and interactions with other biomolecules.

- Metabolic Pathways This compound is involved in several metabolic pathways related to nucleotide synthesis and metabolism. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, affecting the production of nucleotides and other essential biomolecules, and can influence metabolic flux by altering the activity of key enzymes and the levels of metabolites in the cell.

- Neuroprotective and Anti-inflammatory Properties Pyrimidine derivatives exhibit neuroprotective and anti-inflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It is suggested that the compound may inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway. The molecular results revealed that pyrimidine derivatives have promising neuroprotective and anti-inflammatory properties. The compound is suggested to have high GI absorption and is considered BBB permeant.

Methods of Preparation

- Synthetic Routes and Reaction Conditions The synthesis of this compound typically involves the chlorination of a pyrimidine precursor followed by the introduction of the methylthio group. One common method involves the reaction of 4,6-dichloropyrimidine with methylthiol in the presence of a base such as sodium hydride. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product.

- Industrial Production Methods Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Mécanisme D'action

The mechanism of action of ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to form stable interactions with the target molecules, thereby modulating their activity . The pathways involved may include inhibition of DNA synthesis, disruption of cell signaling, and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Variations in Ester Groups

Key Insights :

Variations in Substituents

Key Insights :

- Methyl groups (e.g., 4,6-dimethyl) reduce electrophilicity, altering reaction pathways compared to dichloro derivatives .

- Carboxylic acid derivatives expand utility in coordination chemistry but require esterification for further functionalization .

- Monochloro variants enable selective modifications at the remaining chlorine-free position .

Activité Biologique

Ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with chlorine and methylthio groups. The presence of these substituents plays a crucial role in its biological activity by influencing the compound's interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in cellular pathways. Studies indicate that it may act as an inhibitor of certain kinases involved in cell cycle regulation, particularly WEE1 kinase, which plays a crucial role in controlling the G2-M checkpoint during cell division. The inhibition of WEE1 can lead to enhanced sensitivity of cancer cells to chemotherapeutic agents by preventing DNA repair processes, thereby inducing apoptosis in rapidly dividing cells .

Antitumor Activity

Research has demonstrated that this compound exhibits promising antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound demonstrated IC50 values ranging from 10 to 30 µM across these cell lines, indicating moderate potency .

Table: Summary of Biological Activities

| Activity Type | Observed Effect | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor | Inhibition of cell proliferation | 10 - 30 | |

| WEE1 Inhibition | Induction of apoptosis | N/A | |

| Kinase Interaction | Targeting cell cycle checkpoints | N/A |

Case Studies

- Study on Antitumor Effects : A recent study investigated the effects of this compound on HeLa cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This study highlights the potential application of this compound as a chemotherapeutic agent .

- Mechanistic Insights : Another research effort focused on elucidating the mechanism by which this compound inhibits WEE1 kinase. The findings suggested that the compound binds competitively to the ATP-binding site of WEE1, thereby preventing its phosphorylation activity on CDK1 and leading to cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate?

- Methodological Answer : The synthesis involves nucleophilic substitution and purification via column chromatography. Key steps include:

- Reacting intermediates like (4aR,8aR)-octahydroquinoxalin-2(1H)-one with ethyl chloro-2-(methylthio)pyrimidine-5-carboxylate in DMF at 80°C, using K₂CO₃ as a base .

- Monitoring reaction progress via TLC or HPLC to ensure completion.

- Purification via silica gel chromatography (e.g., eluting with EtOAc/hexane mixtures) to isolate the product as a white solid (yield: ~72%) .

- Critical Parameters : Temperature control (80°C for substitution reactions), stoichiometric ratios (1:1.05 intermediate:reagent), and inert atmosphere (N₂/Ar) to prevent oxidation of the methylthio group.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (ESI+) : Confirms molecular weight (e.g., observed m/z 351 [M+H]⁺ for intermediates) .

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methylthio singlet at δ ~2.5 ppm, ester carbonyl at δ ~165 ppm) .

- Chromatography : HPLC purity analysis (≥95%) with C18 columns and UV detection at 254 nm .

Q. How should researchers handle storage and stability issues for this compound?

- Methodological Answer :

- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., N₂). Avoid DMSO as a solvent due to instability risks for pyrimidine derivatives .

- Stability Tests : Conduct accelerated degradation studies under varying pH (2–12), temperature (40–60°C), and humidity (75% RH) to identify decomposition pathways (e.g., hydrolysis of the ester group) .

- Mitigation : Use stabilizers like BHT (0.01% w/w) for long-term storage in aprotic solvents (e.g., THF, DCM) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substituents during further functionalization?

- Methodological Answer :

- Chlorination : N-Chlorosuccinimide (NCS) selectively chlorinates the C5 position in pyrimidine derivatives under anhydrous conditions (e.g., DCM, 0°C to RT), yielding 4,5,6-trichloro derivatives .

- Sulfur Oxidation : Methylthio groups can be oxidized to sulfones (e.g., using mCPBA) to modulate electronic effects for subsequent nucleophilic substitutions .

Q. What computational methods are used to study the electronic properties of this compound?

- Methodological Answer :

- Quantum Theory of Atoms in Molecules and Crystals (QTAMC) : Analyzes electron density distributions (e.g., bond critical points, Laplacian values) to predict reactivity and intermolecular interactions .

- DFT Calculations : B3LYP/6-311+G(d,p) models assess substituent effects on HOMO-LUMO gaps (e.g., methylthio vs. sulfone groups) .

Q. How can researchers resolve contradictions in reaction yields reported across different synthetic routes?

- Methodological Answer :

- Root-Cause Analysis : Compare solvent polarity (e.g., DMF vs. THF), base strength (K₂CO₃ vs. DBU), and reaction times. For example, DBU-mediated cyclization in THF at 0°C improved yields by reducing side reactions .

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, stoichiometry) and identify critical factors .

Q. What strategies enable the use of this compound as an intermediate in heterocyclic drug discovery?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.